molecular formula C28H24N2O4 B10889282 3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10889282
M. Wt: 452.5 g/mol
InChI Key: XRMAGNMKQJRENH-LCUIJRPUSA-N
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Description

3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, indole, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, indole, and 4-methylbenzoyl chloride.

    Step 1: Formation of the indole derivative by reacting indole with an appropriate alkylating agent under basic conditions.

    Step 2: Condensation of the indole derivative with 4-hydroxybenzaldehyde in the presence of a base to form a Schiff base.

    Step 3: Cyclization of the Schiff base with 4-methylbenzoyl chloride under acidic conditions to form the pyrrol-2-one ring.

    Step 4: Final hydroxylation step to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding. It could be used in the development of new pharmaceuticals or as a probe in biochemical studies.

Medicine

Due to its potential biological activity, this compound might be investigated for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In material science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-chlorophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of the 4-methylphenyl group might influence its lipophilicity and binding affinity to biological targets, making it a compound of particular interest for further study.

Properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H24N2O4/c1-17-6-8-19(9-7-17)26(32)24-25(18-10-12-21(31)13-11-18)30(28(34)27(24)33)15-14-20-16-29-23-5-3-2-4-22(20)23/h2-13,16,25,29,31-32H,14-15H2,1H3/b26-24-

InChI Key

XRMAGNMKQJRENH-LCUIJRPUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)O)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)O)O

Origin of Product

United States

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